



Application Notes and Protocols for (S,S)-J-113397 Stock Solutions

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Compound of Interest		
Compound Name:	(S,S)-J-113397	
Cat. No.:	B12416252	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S,S)-J-113397 is a potent and highly selective non-peptidyl antagonist of the Nociceptin/Orphanin FQ (N/OFQ) receptor, also known as the Opioid Receptor-Like 1 (ORL-1). [1][2][3] With a high affinity for the ORL-1 receptor and significantly lower affinity for classical opioid receptors (μ , δ , and κ), (S,S)-J-113397 serves as a critical tool for investigating the physiological and pathological roles of the N/OFQ system.[2] This document provides detailed protocols for the preparation, storage, and handling of (S,S)-J-113397 stock solutions for both in vitro and in vivo experimental applications.

Physicochemical Properties and Solubility

Proper preparation of **(S,S)-J-113397** stock solutions is crucial for obtaining reliable and reproducible experimental results. The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4] For aqueous-based assays, it is imperative to minimize the final concentration of organic solvents, as they may have independent physiological effects.[4]

Quantitative Data Summary

The following table summarizes the key quantitative data for (S,S)-J-113397.



Parameter	Value	Reference(s)
Molecular Weight	399.57 g/mol	
Solubility in DMSO	Up to 50 mM (19.98 mg/mL)	
Solubility in Ethanol	Up to 50 mM (19.98 mg/mL)	
Storage of Solid	4°C, sealed from moisture	[5][6]
Stock Solution Storage	-20°C for 1 month; -80°C for up to 6 months	[4][5]

Experimental Protocols

Protocol 1: Preparation of (S,S)-J-113397 Stock Solution for In Vitro Assays

This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for dilution in aqueous buffers for various in vitro applications such as cell-based assays and receptor binding studies.

Materials:

- (S,S)-J-113397 powder
- Anhydrous/low-moisture Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Ultrasonic bath (optional, but recommended)

Procedure:

 Calculate the required mass: Based on the desired stock concentration and volume, calculate the mass of (S,S)-J-113397 powder needed. For a 10 mM stock solution in 1 mL of DMSO:



- Mass (mg) = 10 mmol/L * 1 mL * 1 L/1000 mL * 399.57 g/mol * 1000 mg/g = 3.9957 mg
- Weigh the compound: Carefully weigh the calculated amount of **(S,S)-J-113397** powder and place it in a sterile microcentrifuge tube.
- Add DMSO: Add the desired volume of anhydrous DMSO to the tube. It is recommended to
 use newly opened DMSO to avoid issues with moisture, which can impact solubility.[5]
- Dissolve the compound: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath and gently warm it to aid dissolution.[5]
- Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4][5]

Note on Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to minimize solvent-induced artifacts.[4]

Protocol 2: Preparation of (S,S)-J-113397 Solution for In Vivo Administration

This protocol provides a general guideline for preparing **(S,S)-J-113397** for subcutaneous (s.c.) or intraperitoneal (i.p.) injection in animal models. The vehicle composition may need to be optimized for specific experimental requirements.

Materials:

- (S,S)-J-113397 powder
- Dimethyl Sulfoxide (DMSO)
- Tween 80 (Polysorbate 80)
- Polyethylene glycol 300 (PEG300) (optional)
- Sterile 0.9% saline
- Sterile tubes



Vortex mixer

Procedure:

- Prepare the vehicle: A commonly used vehicle for in vivo administration is a mixture of DMSO, Tween 80, and saline.[4] An alternative formulation includes PEG300.[7]
 - Vehicle 1 (DMSO/Tween 80/Saline): Prepare a stock of 5% DMSO and 5% Tween 80 in 90% saline.[4]
 - Vehicle 2 (DMSO/PEG300/Tween 80/Saline): A common formulation is 5% DMSO, 30%
 PEG300, 5% Tween 80, and 60% saline.[7]
- Dissolve (S,S)-J-113397: First, dissolve the required amount of (S,S)-J-113397 powder in the appropriate volume of DMSO.[7]
- Add co-solvents: If using, add the PEG300 and Tween 80 to the DMSO solution and mix thoroughly until the solution is clear.[7]
- Final dilution: Add the sterile saline to the mixture to reach the final desired volume and concentration. Mix well before administration.[7]
- Administration: Administer the prepared solution to the animals via the desired route (e.g., i.p. or s.c.). It is crucial to also administer a vehicle-only control group to account for any effects of the solvent mixture.

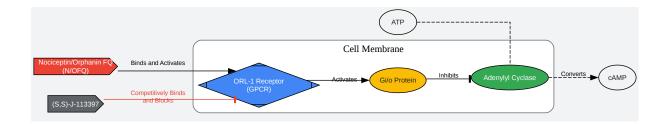
Stability Note: The stability of **(S,S)-J-113397** in aqueous solutions may be limited; therefore, it is recommended to prepare fresh dilutions for long-term experiments.[4]

Visualizations

Signaling Pathway of N/OFQ Receptor Antagonism by (S,S)-J-113397

The following diagram illustrates the mechanism of action of **(S,S)-J-113397** as a competitive antagonist at the ORL-1 receptor, a G-protein coupled receptor (GPCR).





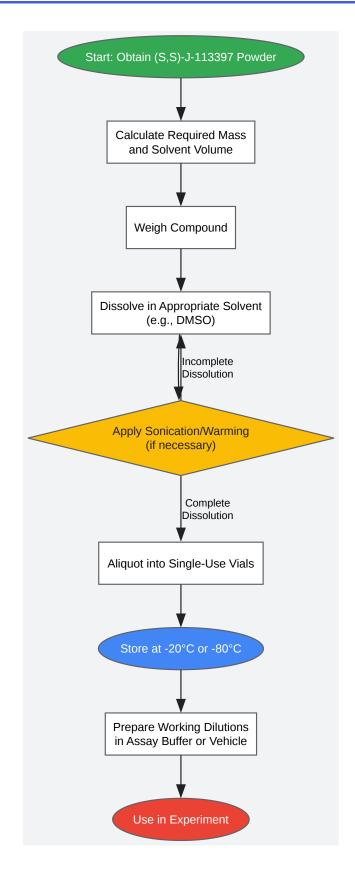
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Caption: Mechanism of (S,S)-J-113397 action at the ORL-1 receptor.

Experimental Workflow for Stock Solution Preparation

This diagram outlines the general workflow for preparing **(S,S)-J-113397** stock solutions for experimental use.





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Caption: Workflow for preparing **(S,S)-J-113397** stock solutions.



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